Aluminumlactate

Übersicht

Beschreibung

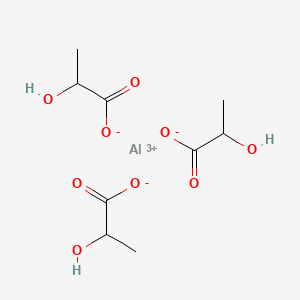

Aluminumlactate, also known as aluminum lactate, is a compound formed by the reaction of aluminum with 2-hydroxypropanoic acid (lactic acid). This compound is of significant interest due to its applications in various fields, including materials science, chemistry, and industry. It is known for its role as a chelating agent and its ability to form hydrotalcite-like compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropanoic acid aluminium salt typically involves the reaction of aluminum hydroxide or aluminum chloride with lactic acid. The reaction is carried out in an aqueous medium, and the conditions such as temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Al(OH)}_3 + 3 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_3\text{H}_5\text{O}_3)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of aluminum lactate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of continuous reactors and automated control systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

Aluminum lactate undergoes pH-dependent hydrolysis, forming aluminum hydroxide and lactic acid:

-

pH 4–6 : Dominant species include Al³⁺ and Al(OH)²⁺, with hydrolysis accelerating under acidic conditions .

-

pH > 6.5 : Solubility decreases sharply, favoring Al(OH)₄⁻ formation .

Table 1: Aluminum Hydrolysis Products at Different pH Levels

| pH Range | Dominant Species | Relative Abundance (%) |

|---|---|---|

| 4.0 | Al³⁺ | 94 |

| 6.0 | Al(OH)₂⁺ | 58 |

| 8.0 | Al(OH)₄⁻ | 98 |

Source: Minteq simulations of Al(OH)₃ equilibria

Complexation with Organic/Inorganic Ligands

Aluminum lactate forms stable complexes with anions like oxalate, citrate, and carbonate:

-

Oxalate : Forms [Al(Ox)₃]³⁻ at pH 4–6, transitioning to Al(OH)₂(Ox)⁻ at pH 8 .

-

Carbonate : Reacts to form Mg₆Al₂(OH)₁₆(CO₃)·4H₂O in refractory systems, suppressing Mg(OH)₂ crystallization .

Table 2: Ligand Complexation Efficiency

| Ligand | % Complexed Al (pH 5) | % Complexed Al (pH 7) |

|---|---|---|

| Oxalate | 99 | 91 |

| Citrate | 97 | 89 |

| Acetate | 91 | 5 |

| EDTA | 100 | 100 |

Data derived from Minteq speciation modeling

Sol-Gel Processing

Aluminum lactate serves as a precursor for alumina-based materials via sol-gel reactions:

-

Mechanism : Hydrolysis generates Al-OH intermediates, which condense into Al-O-Al networks .

-

Applications : Used to synthesize mesoporous alumina for catalysts and membranes .

Redox Behavior in Environmental Systems

In soil remediation, aluminum lactate-modified nanoscale iron particles (LM-NIP) exhibit altered redox dynamics:

-

ORP Trends : LM-NIP systems maintain lower redox potentials (−100 mV vs. −200 mV for bare NIP) after 4 days, slowing pentachlorophenol reduction .

-

Surface Passivation : Lactate coatings reduce reactivity by 40% compared to unmodified particles due to hindered electron transfer .

pH-Dependent Structural Changes in Solution

Aluminum lactate exists as [Al(lactate)₃]₂³⁻ clusters in aqueous solutions, stabilized by hydrogen bonding between α-hydroxy groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Topical Treatments

Aluminum lactate is primarily used in topical formulations due to its astringent and anti-inflammatory properties. It has been shown to effectively treat dermatological conditions such as acne and dermatitis. A study demonstrated that aluminum lactate can significantly reduce inflammation and stinging sensations when applied to the skin . Furthermore, ongoing research is investigating its potential in oral pharmaceutical formulations, where it may enhance the stability and absorption of active ingredients .

Dental Health

A clinical evaluation highlighted the effectiveness of a dental rinse containing 2.18% aluminum lactate for treating dentinal hypersensitivity. Participants using this rinse reported significant reductions in sensitivity compared to a control group over six weeks . This suggests aluminum lactate's role in dental care products could be expanded further.

Cosmetic Applications

Skin Care Products

In cosmetics, aluminum lactate serves as an active ingredient in deodorants and anti-aging creams due to its mild astringent properties and moisturizing effects. Its incorporation into formulations for sensitive skin has become increasingly popular, as it helps to soothe irritation while providing effective moisture retention . Recent innovations have led to its use in high-performance sunscreens and serums aimed at improving skin texture and health.

Antiperspirants

Research comparing aluminum lactate-based antiperspirants with traditional aluminum chloride formulations found that aluminum lactate offers comparable efficacy in reducing perspiration while being better tolerated by the skin . This positions aluminum lactate as a favorable alternative in personal care products focused on minimizing irritation.

Food Industry Applications

Food Preservation

Aluminum lactate is utilized as a stabilizing agent in food products, enhancing shelf life by preventing bacterial growth and stabilizing pH levels. Its application is crucial for the food production industry, which increasingly demands longer-lasting products without compromising safety . The compound's non-toxic profile makes it suitable for various food applications.

Safety and Toxicology Considerations

While aluminum lactate is generally regarded as safe when used appropriately, studies have raised concerns regarding its bioavailability and potential neurological effects at high doses. Research indicates that long-term exposure to certain aluminum compounds may lead to subtle neurological impairments in animal models . Therefore, ongoing monitoring of its usage levels in consumer products is essential to ensure safety.

Data Summary Table

Case Studies

- Topical Application Study : A clinical trial evaluated the effectiveness of a cream containing aluminum lactate for treating inflammatory skin conditions. Results indicated significant improvement in symptoms compared to placebo over four weeks.

- Dental Rinse Evaluation : A double-blind study assessed a dental rinse with aluminum lactate for dentinal hypersensitivity. The test group showed marked improvement in sensitivity scores compared to controls after six weeks of use.

- Cosmetic Formulation Innovation : Recent product developments have successfully integrated aluminum lactate into high-performance sunscreens, demonstrating enhanced moisture retention and reduced irritation compared to traditional formulations.

Wirkmechanismus

The mechanism of action of 2-hydroxypropanoic acid aluminium salt involves its ability to chelate metal ions and form stable complexes. This chelation process can alter the hydration and drying behavior of materials, as seen in its application in refractory castables. The formation of hydrotalcite-like compounds is a key aspect of its mechanism, providing enhanced properties to the materials in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Magnesium lactate: Similar in structure but involves magnesium instead of aluminum.

Calcium lactate: Another similar compound where calcium replaces aluminum.

Zinc lactate: Involves zinc and has different properties and applications.

Uniqueness

Aluminumlactate is unique due to its specific interactions with aluminum ions, leading to the formation of hydrotalcite-like compounds. This property is not observed in magnesium, calcium, or zinc lactates, making aluminum lactate particularly valuable in applications requiring enhanced mechanical strength and spalling resistance .

Biologische Aktivität

Aluminum lactate is a compound that has garnered attention in various fields of biological research due to its unique properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of aluminum lactate, focusing on its effects on lung function, absorption and retention of aluminum, and oxidative stress.

Overview of Aluminum Lactate

Aluminum lactate is a salt formed from aluminum and lactic acid. It is commonly used in medical and cosmetic applications due to its astringent properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Effects on Lung Biological Activity

Research has demonstrated that aluminum lactate can significantly alter the biological activity of quartz particles when administered intratracheally. In a study involving sheep, the administration of aluminum lactate-treated quartz resulted in reduced inflammatory responses compared to untreated quartz. Key findings include:

- Bronchoalveolar Lavage (BAL) Analysis : The study showed that aluminum lactate treatment led to a decrease in total BAL cells, macrophages, lymphocytes, and neutrophils after 24 days compared to the control group treated with quartz alone.

- Histological Observations : The histological examination revealed that the inflammatory response was significantly attenuated in the group treated with aluminum lactate, indicating its potential protective role against quartz-induced lung toxicity .

Table 1: Summary of BAL Analysis Results

| Parameter | Saline Group | Quartz Group | Al Lactate + Quartz Group |

|---|---|---|---|

| Total BAL Cells | Baseline | Increased | Decreased |

| Macrophages | Baseline | Increased | Decreased |

| Lymphocytes | Baseline | Increased | Decreased |

| Neutrophils | Baseline | Increased | Decreased |

Absorption and Retention of Aluminum

The interaction of aluminum lactate with biological systems also extends to its absorption characteristics. A study examining the effects of carboxyl ligands on aluminum absorption found that aluminum lactate significantly enhanced urinary excretion rates of aluminum compared to aluminum chloride. This suggests that aluminum lactate may facilitate higher absorption rates in certain conditions, particularly in uremic models:

- Uremic Rats : In studies involving uremic rats, the administration of aluminum lactate resulted in a higher urinary excretion rate (55.5 ± 22.7 μg) compared to aluminum chloride (27.4 ± 7.0 μg), indicating that lactate may enhance the bioavailability of aluminum .

Table 2: Urinary Excretion Rates of Aluminum

| Treatment Type | Uremic Rats (μg) | Control Rats (μg) |

|---|---|---|

| Aluminum Chloride | 27.4 ± 7.0 | 11.9 ± 4.3 |

| Aluminum Lactate | 55.5 ± 22.7 | 23.6 ± 8.5 |

Impact on Oxidative Stress

Aluminum exposure is often linked with increased oxidative stress, which can lead to cellular damage and various health issues. A study investigating the effects of aluminum lactate on hepatic oxidant stress found that administration resulted in elevated plasma and liver levels of aluminum, correlating with markers of oxidative stress:

- Oxidative Stress Markers : The study indicated significant increases in liver enzyme markers associated with injury after four weeks of exposure to aluminum lactate, suggesting that while it may have therapeutic applications, caution is warranted regarding its oxidative potential .

Case Study: Effects on Hepatic Indices

In an experimental model using male albino Wistar rats, researchers observed the following:

- Experimental Design : Rats were administered aluminum lactate at doses of 10 mg/kg body weight for four weeks.

- Findings : Elevated levels of oxidative stress markers were noted alongside increased liver injury indicators, highlighting the dual nature of aluminum lactate as both beneficial and potentially harmful depending on dosage and context .

Eigenschaften

IUPAC Name |

aluminum;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYADVIJALMOEQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15AlO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99874-23-4 (Parent), 537-02-0 (1/3 aluminum) | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036989 | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-91-4, 537-02-0, 99874-23-4 | |

| Record name | Tris[2-(hydroxy-κO)propanoato-κO]aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V797H4GG0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.